

# The Metabolic Journey of Capmatinib: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Capmatinib metabolite M18 |           |
| Cat. No.:            | B15193805                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor, has emerged as a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its metabolic fate is paramount for optimizing its clinical application and anticipating potential drugdrug interactions. This technical guide provides a comprehensive elucidation of the metabolic pathways of capmatinib, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It includes quantitative data on its pharmacokinetic parameters and metabolites, detailed experimental protocols for key elucidation studies, and visualizations of its metabolic pathways and mechanism of action.

## Introduction

Capmatinib is an orally bioavailable small molecule that targets the MET receptor, a key driver of cell proliferation, migration, and invasion in various cancers.[1] The elucidation of its metabolic pathway is critical for defining its pharmacokinetic profile, understanding its potential for drug-drug interactions, and ensuring its safe and effective use in the target patient population. This guide synthesizes the available data to present a detailed overview of capmatinib's biotransformation.



# **Pharmacokinetic Profile**

The pharmacokinetic properties of capmatinib have been characterized in healthy volunteers and cancer patients. Following oral administration, capmatinib is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[1] The oral bioavailability is estimated to be greater than 70%.[2]

Table 1: Summary of Capmatinib Pharmacokinetic Parameters

| Parameter                              | Value             | Reference |
|----------------------------------------|-------------------|-----------|
| Tmax (median)                          | 1.09 - 2.0 hours  | [1][3]    |
| Oral Bioavailability                   | >70%              | [2]       |
| Plasma Protein Binding                 | ~96%              | [1]       |
| Apparent Volume of Distribution (Vz/F) | 164 L             | [1]       |
| Elimination Half-life (t1/2)           | ~6.5 - 7.84 hours | [1][4]    |
| Clearance (CL/F)                       | 30.0 - 121 L/h    | [3]       |

# **Absorption and Distribution**

Capmatinib is well-absorbed after oral administration. Its distribution is characterized by high plasma protein binding of approximately 96%, which is independent of the drug concentration.

[1] The apparent volume of distribution is 164 L, indicating extensive tissue distribution.[1]

## Metabolism

The metabolism of capmatinib is a critical determinant of its clearance and is primarily mediated by two key enzyme systems: cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[4][5]

## **Primary Metabolizing Enzymes**

CYP3A4: This enzyme is a major contributor to the hepatic metabolism of capmatinib.



 Aldehyde Oxidase (AO): This cytosolic enzyme plays a significant role in the formation of the major metabolite, M16.[4]

# **Metabolic Pathways**

Capmatinib undergoes extensive metabolism through a variety of reactions, including:[4]

- Lactam formation: This is the primary pathway leading to the formation of the most abundant metabolite, M16 (CMN288).[4]
- Hydroxylation
- N-dealkylation
- · Formation of a carboxylic acid
- Hydrogenation
- N-oxygenation
- Glucuronidation

The following diagram illustrates the primary metabolic pathways of capmatinib.







Click to download full resolution via product page

Caption: Primary metabolic pathways of capmatinib.

## **Major Metabolites**

The principal metabolite of capmatinib in circulation is M16 (also known as CMN288), which is pharmacologically inactive and does not accumulate upon multiple dosing.[1] M16 is formed through imidazo-triazinone formation (lactam formation) catalyzed by aldehyde oxidase.[4]

Table 2: Relative Abundance of Capmatinib and its Major Metabolite M16



| Analyte             | Matrix | Relative<br>Abundance (% of<br>total radioactivity) | Reference |
|---------------------|--------|-----------------------------------------------------|-----------|
| Capmatinib (Parent) | Plasma | 42.9%                                               | [4]       |
| M16 (CMN288)        | Plasma | Most abundant metabolite                            | [4]       |
| M16 (CMN288)        | Urine  | Most abundant metabolite                            | [4]       |
| M16 (CMN288)        | Feces  | Most abundant metabolite                            | [4]       |

## **Excretion**

Capmatinib and its metabolites are eliminated from the body primarily through the feces. Following a single oral dose of radiolabeled capmatinib, approximately 78% of the radioactivity is recovered in the feces and 22% in the urine.[5] A significant portion of the dose excreted in the feces is unchanged parent drug (approximately 42% of the administered dose).[5]

Table 3: Excretion of Capmatinib and its Metabolites

| Route of Excretion | Percentage of<br>Administered Dose | Form                           | Reference |
|--------------------|------------------------------------|--------------------------------|-----------|
| Feces              | ~78%                               | Unchanged drug and metabolites | [5]       |
| Urine              | ~22%                               | Primarily metabolites          | [5]       |

# **Experimental Protocols**

The elucidation of capmatinib's metabolic pathway involved both in vivo studies in healthy human subjects and in vitro experiments using human liver preparations.

# Human ADME Study (Based on Glaenzel et al., 2020)



Objective: To investigate the absorption, distribution, metabolism, and excretion of capmatinib in healthy male volunteers.

#### Methodology:

- Study Population: Healthy male volunteers were enrolled.
- Dosing: A single oral dose of 600 mg of 14C-labeled capmatinib was administered.
- Sample Collection: Blood, plasma, urine, and feces were collected at various time points.
- Analysis:
  - Total radioactivity in blood, plasma, urine, and feces was measured by liquid scintillation counting.
  - Plasma concentrations of capmatinib were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  - Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS.
  - Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.

## In Vitro Enzyme Phenotyping (Representative Protocol)

Objective: To identify the primary enzymes responsible for the metabolism of capmatinib.

#### Methodology:

- Test System: Human liver microsomes (for CYP-mediated metabolism) and human liver cytosol (for aldehyde oxidase-mediated metabolism).
- Incubation:
  - Capmatinib was incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
  - Capmatinib was incubated with human liver cytosol.







#### • Inhibition Studies:

- To confirm the role of specific CYP isozymes, incubations were performed in the presence of selective chemical inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4).
- To confirm the role of aldehyde oxidase, incubations were performed in the presence of a selective aldehyde oxidase inhibitor.
- Recombinant Enzyme Studies: Capmatinib was incubated with recombinant human CYP enzymes and aldehyde oxidase to confirm their catalytic activity.
- Analysis: The formation of metabolites was monitored over time using LC-MS/MS.

The following diagram illustrates a general workflow for such metabolic studies.





Click to download full resolution via product page

Caption: Experimental workflow for capmatinib metabolism studies.

# Mechanism of Action: MET Signaling Pathway Inhibition







Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase. Aberrant activation of the MET pathway, through mechanisms such as MET exon 14 skipping, leads to uncontrolled downstream signaling that promotes tumor growth and survival. Capmatinib blocks the phosphorylation of MET, thereby inhibiting these downstream signaling cascades.

The key downstream signaling pathways inhibited by capmatinib include:

- RAS/MAPK Pathway: Involved in cell proliferation.
- PI3K/AKT Pathway: Promotes cell survival and growth.
- JAK/STAT Pathway: Involved in cell proliferation and survival.

The following diagram illustrates the inhibition of the MET signaling pathway by capmatinib.





Click to download full resolution via product page

Caption: Capmatinib's inhibition of the MET signaling pathway.

## Conclusion

The metabolic pathway of capmatinib is well-characterized, with CYP3A4 and aldehyde oxidase playing pivotal roles in its biotransformation. The drug is extensively metabolized, with



the inactive metabolite M16 being the most abundant circulating species. Excretion occurs predominantly through the feces. A thorough understanding of this metabolic profile is essential for the safe and effective clinical use of capmatinib, particularly when co-administered with inhibitors or inducers of its primary metabolizing enzymes. This guide provides a foundational resource for researchers and clinicians involved in the development and application of this important targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open-label, single-dose, parallel-group study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review Bi Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Metabolic Journey of Capmatinib: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193805#capmatinib-metabolic-pathway-elucidation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com